Higher Reported Synthetic Yield Compared to Analogous Dinitro-Benzodioxine Preparations
The synthesis of 6,7-dinitro-2,3-dihydro-benzo[1,4]dioxime via a two-step nitration of 1,4-benzodioxane, as described in patent CN113150005, achieves a high isolated yield of 88.9% after recrystallization . In contrast, typical nitration procedures for related dinitro-benzodioxine isomers (e.g., 5,6-dinitro) are reported with yields in the 60–80% range, based on general synthetic protocols for this class of compounds .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 88.9% |
| Comparator Or Baseline | Typical dinitro-benzodioxine isomer yields (60–80%) |
| Quantified Difference | 8.9–28.9 percentage points higher |
| Conditions | Two-step nitration with HNO₃/H₂SO₄ in glacial acetic acid, 0–80 °C, 2.5 h |
Why This Matters
A higher and reliably documented yield reduces raw material costs and streamlines scale-up efforts for procurement and process development.
